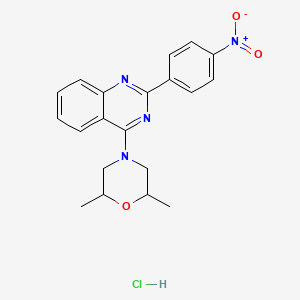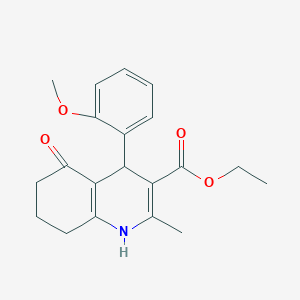
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, also known as FPB, is a chemical compound that has been studied for its potential use in various scientific research applications. This bipiperidine derivative has shown promising results in the fields of neuroscience, pharmacology, and drug development.
Mécanisme D'action
Further studies are needed to fully understand the mechanism of action of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine and its potential therapeutic uses.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine as a potential drug candidate for various diseases.
4. Study of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in Combination with Other Drugs: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have synergistic effects when used in combination with other drugs, and further studies are needed to explore this potential.
In conclusion, 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a promising chemical compound that has shown potential for use in various scientific research applications. Its high affinity for the sigma-1 receptor and ability to modulate various cellular processes make it a potential candidate for drug development and therapeutic use. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has several advantages and limitations for lab experiments, including:
Advantages:
1. High Affinity for Sigma-1 Receptor: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has a high affinity for the sigma-1 receptor, making it a useful ligand for studying the receptor's function.
2. Potential Therapeutic Uses: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Limitations:
1. Limited Availability: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is not widely available, which may limit its use in lab experiments.
2. Limited Understanding of
Orientations Futures
There are several future directions for research on 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, including:
1. Development of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine Derivatives: Derivatives of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have improved pharmacological properties and could be developed as potential drug candidates for various diseases.
2. Further Study of
Méthodes De Synthèse
The synthesis of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine involves the reaction of 4-(1-pyrrolidinylcarbonyl)piperidine with 3-furylacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, to yield the final product.
Applications De Recherche Scientifique
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential use in various scientific research applications, including:
1. Neuroscience: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. Studies have suggested that 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have neuroprotective and antidepressant effects, making it a potential candidate for the treatment of various neurological disorders.
2. Pharmacology: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been studied for its potential use as a pharmacological tool to study the sigma-1 receptor. Its high affinity for this receptor makes it a useful ligand for studying the receptor's function and potential therapeutic uses.
3. Drug Development: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Its ability to target the sigma-1 receptor and modulate various cellular processes makes it a potential candidate for drug development.
Propriétés
IUPAC Name |
[1-[1-(furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(23-8-1-2-9-23)18-3-12-22(13-4-18)19-5-10-21(11-6-19)15-17-7-14-25-16-17/h7,14,16,18-19H,1-6,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBVSKZSUJESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)
![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)


![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)